

Cy5.5 phosphoramidite stability in different solvents

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Compound of Interest

Compound Name: *Cy5.5 Phosphoramidite*

Cat. No.: *B12384503*

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Technical Support Center: Cy5.5 Phosphoramidite

Welcome to the Technical Support Center for **Cy5.5 Phosphoramidite**. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing **Cy5.5 phosphoramidite** for oligonucleotide synthesis. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is **Cy5.5 phosphoramidite** and what are its primary applications?

A1: **Cy5.5 phosphoramidite** is a chemical building block used in automated solid-phase oligonucleotide synthesis to label DNA or RNA sequences with the fluorescent dye, Cyanine 5.5. This dye fluoresces in the far-red region of the spectrum, making it valuable for a variety of applications, including multiplex quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and fluorescence resonance energy transfer (FRET) studies.[1][2][3]

Q2: What are the recommended storage and handling conditions for **Cy5.5 phosphoramidite**?

A2: To ensure the stability and performance of **Cy5.5 phosphoramidite**, it is crucial to adhere to the following storage and handling guidelines:

- Storage: Store the lyophilized powder at -20°C in a dark, desiccated container.[1][2][3]
- Light Sensitivity: Cy5.5 is light-sensitive, so prolonged exposure to light should be avoided. [1][2]
- Moisture and Oxidation: The phosphoramidite is susceptible to hydrolysis and oxidation when exposed to moisture and air. Always handle the reagent under an inert atmosphere (e.g., argon or dry nitrogen) and ensure all solvents are anhydrous.[2][4]
- In-solution Stability: Once dissolved in anhydrous acetonitrile for use on a synthesizer, the solution is stable for approximately 2-3 days.[5] For longer-term storage, it is recommended to prepare fresh solutions.

Q3: Which solvents are recommended for dissolving **Cy5.5 phosphoramidite**?

A3: Anhydrous acetonitrile is the most commonly used and recommended solvent for dissolving **Cy5.5 phosphoramidite** for oligonucleotide synthesis.[6][7] For certain lipophilic modified phosphoramidites, dichloromethane may be used, but it is important to verify compatibility with your specific DNA synthesizer to avoid issues with flow rates and volatility.[7] Regardless of the solvent, it is critical that it contains minimal water content (preferably less than 30 ppm) to prevent hydrolysis of the phosphoramidite.[7][8]

Q4: What are the key considerations for the deprotection of oligonucleotides labeled with Cy5.5?

A4: Cyanine dyes, including Cy5.5, can be sensitive to harsh deprotection conditions.[9] It is recommended to use mild deprotection methods to preserve the integrity of the dye. If standard base protecting groups are used, deprotection with ammonium hydroxide at room temperature for 24-36 hours is a viable option, though this may require subsequent purification of the oligonucleotide.[5] The use of ultramild protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) on the nucleobases is highly recommended as it allows for gentler deprotection conditions, such as using 0.05M potassium carbonate in methanol for 4 hours at room temperature, which helps to preserve the Cy5.5 dye.[5]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency of Cy5.5 Phosphoramidite

Symptoms:

- A significant drop in the trityl signal after the Cy5.5 coupling step.[10]
- Low yield of the full-length, dye-labeled oligonucleotide.
- Presence of significant (n-1) and other truncated sequences in the final product analysis by HPLC or mass spectrometry.[10]

Possible Causes and Solutions:

Possible Cause	Solution
Degraded Phosphoramidite	Phosphoramidites are sensitive to moisture and oxidation. [4] [10] Ensure that the Cy5.5 phosphoramidite is fresh and has been stored properly. Prepare a fresh solution in anhydrous acetonitrile before use.
Suboptimal Activator	The choice and concentration of the activator are critical for efficient coupling. [10] [11] Ensure that the activator solution (e.g., 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)) is fresh and at the correct concentration. Consider increasing the coupling time for the Cy5.5 phosphoramidite to 3-6 minutes. [1] [5]
Instrument/Fluidics Issues	Leaks, blockages, or improper calibration of the DNA synthesizer can lead to inefficient reagent delivery. [10] Perform regular maintenance on your synthesizer and check for any fluidics issues.
Moisture Contamination	The presence of water in the acetonitrile or other reagents will lead to the hydrolysis of the phosphoramidite. [4] [8] [12] Use only anhydrous solvents and reagents.

Data on Cy5.5 Phosphoramidite Stability

While extensive quantitative data on the stability of **Cy5.5 phosphoramidite** in a wide range of solvents is not readily available in the literature, the following table summarizes the known stability information and provides general stability expectations based on data for other phosphoramidites.

Solvent	Storage Condition	Observed Stability	Comments
Anhydrous Acetonitrile	On synthesizer at room temperature	2-3 days ^[5]	The standard solvent for oligonucleotide synthesis. Stability is limited by hydrolysis from trace amounts of water. ^{[12][13]}
Dichloromethane	On synthesizer at room temperature	Not extensively reported for Cy5.5	May be used for more lipophilic amidites. ^[7] Potential for synthesizer compatibility issues should be considered.
Solid State (Lyophilized)	-20°C, dark, desiccated	Up to 12 months ^[1]	This is the recommended condition for long-term storage.

Experimental Protocols

Protocol 1: Assessment of Cy5.5 Phosphoramidite Purity and Degradation by HPLC

Objective: To determine the purity of **Cy5.5 phosphoramidite** and identify any degradation products using reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

- Sample Preparation: Prepare a ~1.0 mg/mL solution of the **Cy5.5 phosphoramidite** in anhydrous acetonitrile.
- HPLC System:
 - Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).^[14]

- Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.[14]
- Mobile Phase B: Acetonitrile.[14]
- Flow Rate: 1 mL/min.[14]
- Temperature: Ambient.[14]
- Detection: UV-Vis detector at 260 nm (for the base) and ~650 nm (for the Cy5.5 dye).
- Gradient Elution:
 - Start with a gradient of 5-10% B, increasing to ~95% B over 20-30 minutes.
- Analysis:
 - The main peak corresponds to the intact **Cy5.5 phosphoramidite**.
 - Degradation products, such as the H-phosphonate resulting from hydrolysis, will typically appear as more polar, earlier-eluting peaks.[15]
 - Purity is calculated based on the peak area percentage of the main peak.

Protocol 2: Analysis of Cy5.5 Phosphoramidite Stability by ^{31}P NMR Spectroscopy

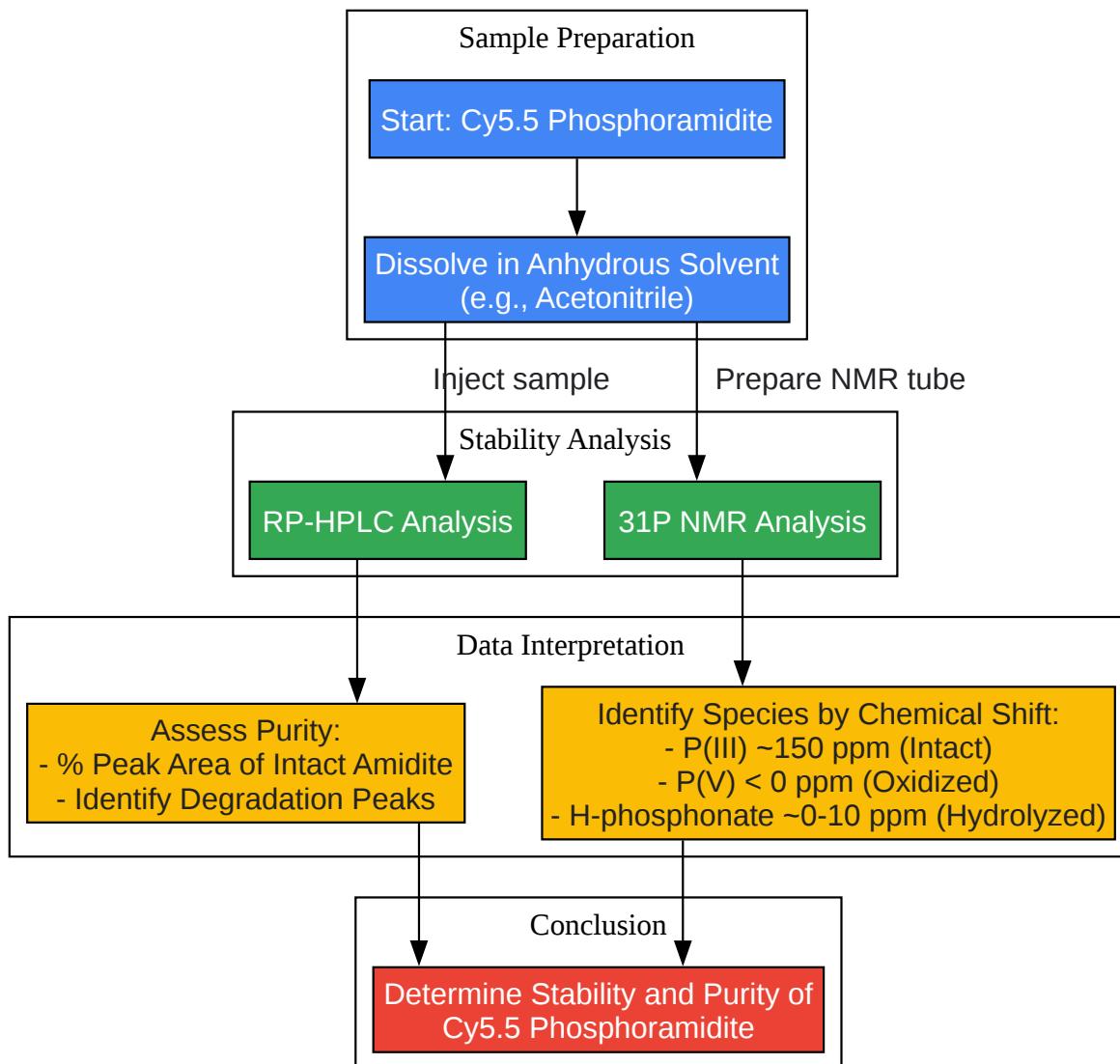
Objective: To identify and quantify the intact phosphoramidite and its phosphorus-containing degradation products using ^{31}P Nuclear Magnetic Resonance (NMR) spectroscopy.

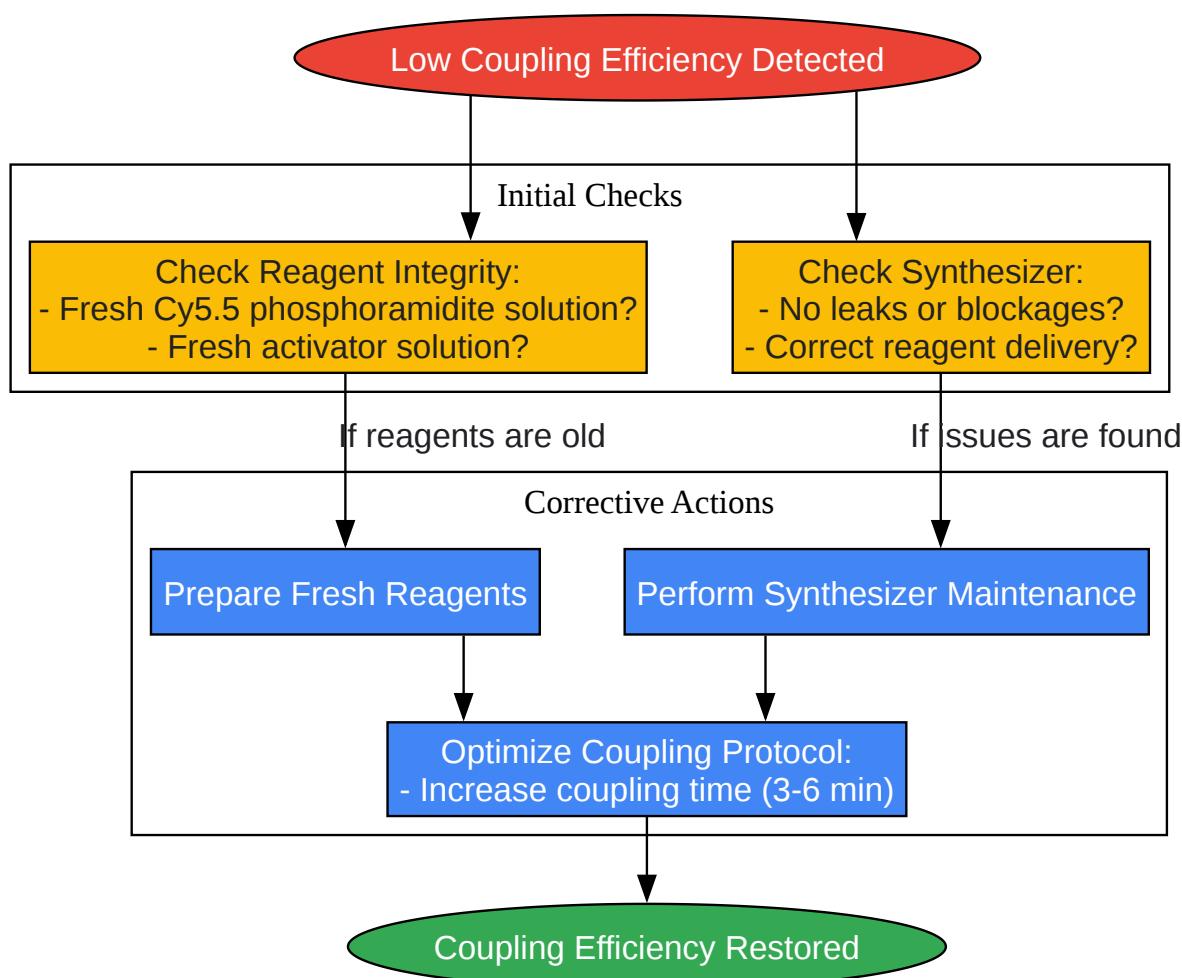
Methodology:

- Sample Preparation: Dissolve ~10-20 mg of the **Cy5.5 phosphoramidite** in an appropriate deuterated solvent (e.g., CD_3CN or CDCl_3).
- NMR Spectrometer:
 - A spectrometer with a phosphorus probe, operating at a frequency of, for example, 202 MHz.[14]

- Acquisition Parameters:
 - Pulse Program: A proton-decoupled pulse sequence (e.g., zgig).[14]
 - Reference: An external standard of 85% H₃PO₄ can be used.
- Analysis:
 - The intact **Cy5.5 phosphoramidite** will show a characteristic signal in the range of 140-155 ppm.[14][16] Due to the chiral phosphorus center, this may appear as two closely spaced signals for the diastereomers.[14][16]
 - Hydrolysis to the H-phosphonate will result in a new signal appearing at a much lower chemical shift, typically in the range of 0-10 ppm.[15]
 - Oxidation to the P(V) species will result in signals in the region of -25 to 0 ppm.[14]
 - The relative integrals of these peaks can be used to quantify the extent of degradation.

Visualizations





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